N-Nitroso-Acebutolol-d7
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Overview
Description
N-Nitroso-Acebutolol-d7 is a deuterium-labeled derivative of N-Nitroso-Acebutolol. This compound is primarily used in scientific research, particularly in the fields of analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of Acebutolol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Nitroso-Acebutolol-d7 is synthesized through the nitrosation of Acebutolol. The process involves the introduction of a nitroso group (N=O) into the Acebutolol molecule. This can be achieved using tert-butyl nitrite (TBN) under solvent-free conditions. The reaction is typically carried out at ambient temperature, and the product is isolated through standard purification techniques .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions
N-Nitroso-Acebutolol-d7 undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitroso group can be reduced to form amines.
Substitution: The nitroso group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols)
Major Products Formed
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives
Scientific Research Applications
N-Nitroso-Acebutolol-d7 is widely used in scientific research, including:
Chemistry: Used as a stable isotope-labeled compound for tracing and quantitation during drug development processes.
Biology: Used in studies involving the metabolic and pharmacokinetic profiles of drugs.
Medicine: Used in the development and validation of analytical methods for drug testing and quality control.
Industry: Used in the commercial production of Acebutolol and related compounds.
Mechanism of Action
N-Nitroso-Acebutolol-d7 exerts its effects through the formation of electrophilic alkylating agents. These reactive intermediates can interact with DNA and other cellular components, leading to various biological effects. The nitroso group is responsible for the formation of these electrophiles, which can initiate carcinogenesis by altering DNA bases .
Comparison with Similar Compounds
N-Nitroso-Acebutolol-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantitation studies. Similar compounds include:
N-Nitroso-Acebutolol: The non-deuterated version of this compound.
N-Nitroso-Propranolol: Another nitrosated β-blocker used in similar research applications.
N-Nitroso-Metoprolol: A nitrosated derivative of Metoprolol used in pharmacokinetic studies
These compounds share similar chemical structures and properties but differ in their specific applications and labeling .
Properties
Molecular Formula |
C18H27N3O5 |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
N-[3-acetyl-4-[3-[1,1,1,2,3,3,3-heptadeuteriopropan-2-yl(nitroso)amino]-2-hydroxypropoxy]phenyl]butanamide |
InChI |
InChI=1S/C18H27N3O5/c1-5-6-18(24)19-14-7-8-17(16(9-14)13(4)22)26-11-15(23)10-21(20-25)12(2)3/h7-9,12,15,23H,5-6,10-11H2,1-4H3,(H,19,24)/i2D3,3D3,12D |
InChI Key |
YAUUHPOXNBJSBK-JLTHDCAWSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CC(COC1=C(C=C(C=C1)NC(=O)CCC)C(=O)C)O)N=O |
Canonical SMILES |
CCCC(=O)NC1=CC(=C(C=C1)OCC(CN(C(C)C)N=O)O)C(=O)C |
Origin of Product |
United States |
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